H-Glu(OcHex)-OH

Solid-phase peptide synthesis Side-reaction suppression N-terminal glutamyl protection

H-Glu(OcHex)-OH (L-glutamic acid 5-cyclohexyl ester, CAS 112471-82-6) is a side-chain-protected L-glutamic acid derivative in which the γ-carboxyl group is esterified with cyclohexanol. With molecular formula C₁₁H₁₉NO₄, molecular weight 229.27 g/mol, and a predicted LogP of 1.75–1.87, it serves as a key building block in both Boc- and Fmoc-strategy solid-phase peptide synthesis (SPPS).

Molecular Formula C11H19NO4
Molecular Weight 229,27 g/mole
CAS No. 112471-82-6
Cat. No. B555363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Glu(OcHex)-OH
CAS112471-82-6
SynonymsH-Glu(OcHex)-OH; 112471-82-6; (S)-2-Amino-5-(cyclohexyloxy)-5-oxopentanoicacid; H-GLU(OCHX)-OH; L-GLUTAMICACID5-CYCLOHEXYLESTER; PubChem14922; SCHEMBL1845737; MolPort-003-983-030; ZINC2526300; CH-307; SBB067142; AKOS015901115; AKOS015924101; AC-19205; AJ-37590; AK-46071; KB-52446; R606; ST2402785; K-0954
Molecular FormulaC11H19NO4
Molecular Weight229,27 g/mole
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)CCC(C(=O)O)N
InChIInChI=1S/C11H19NO4/c12-9(11(14)15)6-7-10(13)16-8-4-2-1-3-5-8/h8-9H,1-7,12H2,(H,14,15)/t9-/m0/s1
InChIKeyJSYMWKYNCWQUOY-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Glu(OcHex)-OH (CAS 112471-82-6): L-Glutamic Acid γ-Cyclohexyl Ester — Protected Amino Acid Building Block for Solid-Phase Peptide Synthesis, Specifications, and Sourcing


H-Glu(OcHex)-OH (L-glutamic acid 5-cyclohexyl ester, CAS 112471-82-6) is a side-chain-protected L-glutamic acid derivative in which the γ-carboxyl group is esterified with cyclohexanol. With molecular formula C₁₁H₁₉NO₄, molecular weight 229.27 g/mol, and a predicted LogP of 1.75–1.87, it serves as a key building block in both Boc- and Fmoc-strategy solid-phase peptide synthesis (SPPS) . The free α-amino group permits direct coupling or subsequent N-terminal protection, while the γ-cyclohexyl (OcHex) ester provides steric shielding of the side-chain carboxyl against nucleophilic attack during chain assembly and subsequent deprotection steps [1]. Commercially available at purities of ≥97% to ≥99% (HPLC), the compound appears as a white powder with a melting point of 158.0–164.0 °C and an optical rotation [α]D²⁰ = +9.0 ± 2° (C=1 in H₂O), and is recommended for storage at 0–8 °C .

Why H-Glu(OcHex)-OH Cannot Be Replaced by γ-Benzyl, γ-tert-Butyl, or γ-Methyl Glutamate Esters in Side-Reaction-Critical Peptide Syntheses


Side-chain ester protecting groups for glutamic acid are not functionally interchangeable. The γ-benzyl ester (H-Glu(OBzl)-OH) undergoes partial acidolysis during repeated trifluoroacetic acid (TFA) treatments in Boc-SPPS, leading to gradual side-chain deprotection and uncontrolled branching or truncation . More critically, when a γ-benzyl-protected glutamyl residue occupies the N-terminal position, weak-acid-catalyzed cyclization to pyrrolidone carboxylic acid (PCA) causes irreversible chain termination; this side reaction is eliminated entirely upon switching to the γ-cyclohexyl ester [1]. The γ-tert-butyl ester (H-Glu(OtBu)-OH), while TFA-labile and thus incompatible with Boc-SPPS entirely, also exhibits base sensitivity causing β-elimination side products during Fmoc deprotection . The γ-methyl ester offers insufficient steric bulk to suppress intramolecular cyclization side reactions and requires harsh saponification conditions for final deprotection, risking epimerization [2]. The γ-cyclohexyl ester uniquely combines TFA stability, HF cleavability, and sufficient steric hindrance to suppress both aspartimide-type rearrangements (in Asp-containing sequences) and PCA termination (in Glu-containing sequences), making it the preferred choice when side-reaction minimization is paramount .

H-Glu(OcHex)-OH Quantitative Evidence Guide: Comparator-Based Differentiation Data for Scientific Procurement Decisions


Pyrrolidone Carboxylic Acid (PCA) Chain Termination: Complete Elimination with γ-Cyclohexyl Ester vs. γ-Benzyl Ester in Tridecapeptide Synthesis

In the stepwise Boc-SPPS assembly of the protected M603 heavy-chain tridecapeptide (residues 43–55), use of a γ-benzyl-protected N-terminal glutamyl residue led to the formation of significant amounts of pyrrolidone carboxylic acid — a chain-terminating side reaction that prevents further elongation. When the γ-cyclohexyl ester (Glu(OcHex)) was substituted for the γ-benzyl ester, no evidence of pyrrolidone carboxylic acid formation could be detected in the final tridecapeptide product [1]. The fully protected peptide fragment was obtained in 89% yield after photolytic cleavage from the resin and was confirmed homogeneous by reverse-phase HPLC with correct amino acid composition and sequence [1].

Solid-phase peptide synthesis Side-reaction suppression N-terminal glutamyl protection

Aspartimide Formation Under Basic Conditions: 170-Fold Reduction Achieved with Cyclohexyl Ester vs. Benzyl Ester Protection

In a model tetrapeptide Glu-Asp-Gly-Thr with the aspartyl side-chain carboxyl protected as either a benzyl or cyclohexyl ester, the cyclohexyl-protected tetrapeptide yielded only 0.3% aspartimide upon treatment with diisopropylethylamine (DIEA) for 24 h, representing a 170-fold reduction in imide formation compared with the benzyl-protected tetrapeptide [1]. Under standard peptide synthesis conditions, aspartimide formation was maintained below 2% with cyclohexyl ester protection, whereas benzyl ester protection led to substantially higher levels [1]. Boc-Asp(OcHex) and Boc-Glu(OcHex) were both synthesized and validated for use in SPPS, establishing the cyclohexyl ester as a general protecting group strategy for both aspartic and glutamic acid side chains [2].

Aspartimide suppression Base-catalyzed side reactions Protecting group strategy

Aspartimide Formation Kinetics Under Acidic (HF) Conditions: Cyclohexyl Ester Rate Constants ~3-Fold Slower Than Benzyl Ester

Under HF-anisole (9:1, v/v) cleavage conditions, the rate constants of aspartimide formation for the benzyl-ester-protected tetrapeptide (Glu-Asp-Gly-Thr) were determined to be 6.2 × 10⁻⁶ s⁻¹ at −15 °C and 73.6 × 10⁻⁶ s⁻¹ at 0 °C. These values were approximately three times faster than those for the corresponding cyclohexyl-ester-protected tetrapeptide, demonstrating that the cyclohexyl ester provides superior kinetic suppression of acid-catalyzed aspartimide formation across a temperature range relevant to HF cleavage [1]. The cyclohexyl ester is stable to TFA during iterative Boc removal yet remains cleavable by HF for final deprotection, providing an orthogonal stability profile essential for Boc-SPPS [2].

Acid-catalyzed aspartimide HF cleavage kinetics Rate constant comparison

Enhanced Lipophilicity for Organic-Phase Peptide Coupling: LogP 1.75–1.87 for γ-Cyclohexyl Ester vs. LogP ~1.56–1.62 for γ-Benzyl Ester

The γ-cyclohexyl ester confers measurably greater lipophilicity to the protected glutamic acid derivative compared with the γ-benzyl ester. The computed LogP of H-Glu(OcHex)-OH is 1.75 (Molbase) to 1.87 (ChemSrc), versus 1.56–1.62 for H-Glu(OBzl)-OH [1]. For comparison, unprotected L-glutamic acid has a LogP of approximately −1.4. This enhanced lipophilicity translates into improved solubility in organic coupling solvents such as DMF, dichloromethane, and NMP, which is critical for high-concentration coupling reactions in both solution-phase and solid-phase peptide synthesis . The Boc-protected form, Boc-Glu(OcHx)-OH, is confirmed to dissolve clearly in DMF at 0.5 M concentration .

Lipophilicity Organic solvent solubility Coupling efficiency

Validated in Multi-Segment Convergent Polypeptide Total Synthesis: Glu(OcHex)-Containing BPTI(1–13) Segment Assembled into Full-Length 58-Residue BPTI

The cyclohexyl ester protection strategy was successfully employed in the total synthesis of bovine pancreatic trypsin inhibitor (BPTI), a 58-residue protein with three disulfide bonds. The protected N-terminal segment Z-[Arg(Tos)¹, Asp(OcHex)³, Cys(Acm)⁵, Glu(OcHex)⁷]-BPTI(1–13) was prepared by SPPS and coupled via active ester methodology to the deprotected BPTI(14–58) segment. After global deprotection and oxidative folding, the synthetic BPTI was shown to be identical to native BPTI in both ion-exchange chromatography elution behavior and trypsin inhibitory activity [1]. This synthesis, completed within two months, demonstrated the practical utility of the cyclohexyl ester protecting group in rapid, high-purity convergent polypeptide assembly [1].

Convergent polypeptide synthesis Minimum-protection strategy BPTI total synthesis

Commercial Availability at ≥99% HPLC Purity with Defined Physicochemical Release Specifications

H-Glu(OcHex)-OH is commercially available from multiple major suppliers at defined purity grades. Chem-Impex International supplies the compound at ≥99% purity by HPLC (Catalog No. 03059) with accompanying certificate of analysis specifying melting point (158.0–164.0 °C), optical rotation ([α]D²⁰ = +9.0 ± 2°, C=1 in H₂O), appearance (white powder), and storage conditions (0–8 °C) . Bidepharm offers the compound at 97% purity with batch-specific QC documentation including NMR, HPLC, and GC . Aladdin supplies at 97% purity . This level of commercial characterization enables direct procurement without additional in-house qualification, reducing lead time for peptide synthesis projects.

Quality specifications Procurement-grade purity Analytical characterization

Best Research and Industrial Application Scenarios for H-Glu(OcHex)-OH Driven by Quantitative Differentiation Evidence


Boc-SPPS of Peptide Sequences Containing N-Terminal Glutamic Acid Residues at Risk of Pyrrolidone Carboxylic Acid Termination

When synthesizing peptides in which a glutamic acid residue occupies or may become the N-terminal position during Boc-SPPS chain assembly (e.g., Glu-Xaa-... sequences), substitution of the conventional γ-benzyl ester with H-Glu(OcHex)-OH eliminates PCA formation — a quantitative elimination from significant chain termination to undetectable levels, as demonstrated in the M603 tridecapeptide synthesis [1]. This scenario is particularly critical for peptide therapeutics and immunogenic fragments where N-terminal Glu integrity is essential for biological activity. The 89% protected fragment yield achieved with Glu(OcHex) vs. substantial losses with Glu(OBzl) provides a direct procurement rationale.

Convergent Multi-Segment Polypeptide Synthesis Requiring Maximum Side-Reaction Suppression During Segment Coupling

For convergent synthesis strategies involving protected peptide segment coupling (e.g., protease inhibitors, immunoglobulin domains, or disulfide-rich miniproteins), H-Glu(OcHex)-OH provides the cyclohexyl ester protection that enabled the successful total synthesis of 58-residue BPTI with native-like purity and activity [2]. The minimum-protection strategy employing Asp(OcHex) and Glu(OcHex) residues permits segment assembly with minimal side reactions, and the TFA-stable/HF-cleavable orthogonality of the OcHex group is ideally suited to Boc-SPPS segment preparation followed by HF-mediated global deprotection [3]. Procurement of H-Glu(OcHex)-OH alongside Boc-Asp(OcHex)-OH ensures a unified protecting group strategy for both acidic residues.

Large-Scale Peptide API Manufacturing Requiring High-Purity (>99% HPLC) Protected Building Blocks with Full QC Documentation

In GMP or GMP-like peptide API manufacturing environments, the availability of H-Glu(OcHex)-OH at ≥99% HPLC purity with comprehensive certificate of analysis (melting point, optical rotation, appearance, storage conditions) from suppliers such as Chem-Impex directly supports regulatory filing requirements . The enhanced lipophilicity (LogP 1.75–1.87) of the cyclohexyl ester relative to the benzyl ester (LogP ~1.56–1.62) improves DMF solubility at high concentrations, facilitating efficient large-scale coupling and reducing solvent volumes in manufacturing . These combined quality and handling advantages make H-Glu(OcHex)-OH the preferred procurement choice over γ-benzyl glutamate esters for scalable peptide production.

Synthesis of Aspartimide-Prone Peptide Sequences Requiring Coordinated Asp/Glu Side-Chain Protection Strategy

In peptides containing Asp-Gly, Asp-Ser, Asp-Asn, or analogous aspartimide-prone motifs where glutamic acid residues are also present, procurement of H-Glu(OcHex)-OH as part of a unified cyclohexyl ester protection strategy ensures that both acidic residues benefit from the 170-fold aspartimide suppression (to 0.3% in base) and ~3-fold slower acid-catalyzed aspartimide kinetics documented for the cyclohexyl ester relative to the benzyl ester [4][5]. Using mixed protection (e.g., Asp(OcHex) with Glu(OBzl)) forfeits the synergistic side-reaction suppression and introduces the risk of PCA termination at Glu sites, making coordinated procurement of both H-Glu(OcHex)-OH and H-Asp(OcHex)-OH the scientifically grounded choice.

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